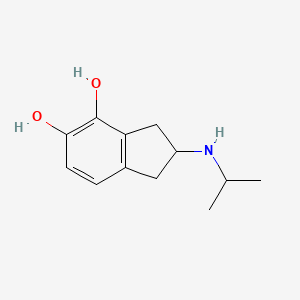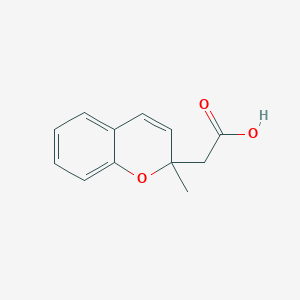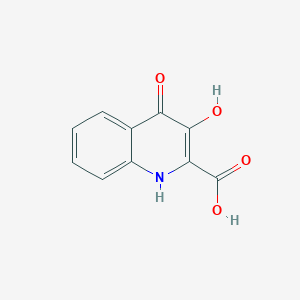![molecular formula C11H6O2S B11895548 2H-Thieno[3,2-G]chromen-2-one CAS No. 144190-41-0](/img/structure/B11895548.png)
2H-Thieno[3,2-G]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thieno[3,2-G]chromen-2-one is a heterocyclic compound that features a fused ring system combining a thiophene ring and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno[3,2-G]chromen-2-one typically involves cyclization reactions. One common method is the gold-catalyzed intramolecular hydroarylation of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one derivatives. This reaction is performed under controlled conditions to ensure regioselectivity and high yield . Another approach involves the use of palladium-catalyzed intramolecular arylation of iodo derivatives of 4-(aryloxy)methylthiophene-2-carbaldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2H-Thieno[3,2-G]chromen-2-one undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Electrophilic substitution reactions occur at the C-8 position of the thiophene ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone
Nucleophiles: Hydroxylamine, ammonia, and iodine for nitrile formation.
Major Products Formed
The major products formed from these reactions include nitriles, amides, esters, and carboxylic acids .
Scientific Research Applications
2H-Thieno[3,2-G]chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Thieno[3,2-G]chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anti-inflammatory effects are linked to its modulation of inflammatory pathways and reduction of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
4H-Thieno[3,2-C]chromene-2-carbaldehyde: Shares a similar thiophene-chromene structure but differs in the position of functional groups.
2H-Chromen-2-one: Lacks the thiophene ring but has similar chromenone moiety.
2H-Chromene-2-thione: Contains a sulfur atom in place of the oxygen in the chromenone ring.
Uniqueness
2H-Thieno[3,2-G]chromen-2-one is unique due to its fused thiophene-chromenone structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents .
Properties
CAS No. |
144190-41-0 |
|---|---|
Molecular Formula |
C11H6O2S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
thieno[3,2-g]chromen-2-one |
InChI |
InChI=1S/C11H6O2S/c12-11-2-1-7-5-8-3-4-14-10(8)6-9(7)13-11/h1-6H |
InChI Key |
MVYJHOJFBCLVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=CS3)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


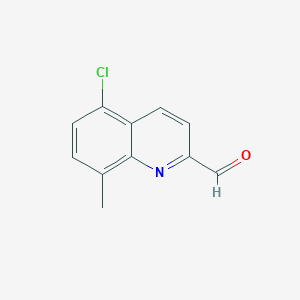
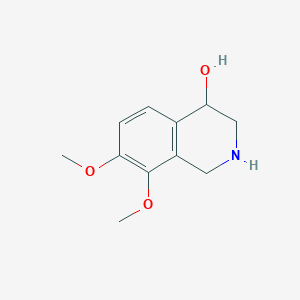




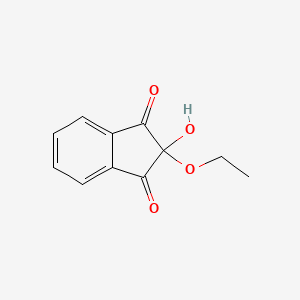

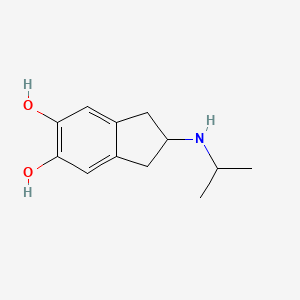
![Indeno[1,2,3-de]quinoline](/img/structure/B11895508.png)
